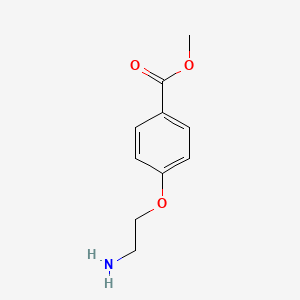

Methyl 4-(2-aminoethoxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-aminoethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRYWTZXDXXQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555869 | |

| Record name | Methyl 4-(2-aminoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56850-93-2 | |

| Record name | Methyl 4-(2-aminoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of Methyl 4-(2-aminoethoxy)benzoate

A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

Methyl 4-(2-aminoethoxy)benzoate (CAS: 112360-83-9 for HCl salt) is a critical bifunctional linker used extensively in the synthesis of peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and integrin antagonists. Its structure combines a lipophilic benzoate ester—amenable to nucleophilic attack or hydrolysis—with a primary amine tethered via an ethyl ether spacer.

This guide details two distinct synthetic pathways, selected based on the operational scale and purity requirements:

-

The

-Boc "High-Fidelity" Route: Optimized for medicinal chemistry and milligram-to-gram scale, prioritizing chemoselectivity and ease of purification. -

The Gabriel Synthesis Route: Optimized for multi-gram to kilogram scale, prioritizing cost-efficiency and atom economy.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at its most strategic bonds. The primary disconnection is the ether linkage (

Figure 1: Retrosynthetic disconnection revealing the convergent coupling of a phenol and a protected amine linker.

Route A: The -Boc "High-Fidelity" Strategy

Best for: Drug Discovery, PROTAC Linker Synthesis, High Purity Requirements.

This route utilizes tert-butyl (2-bromoethyl)carbamate to introduce the ethylamine chain. The Boc group suppresses the nucleophilicity of the nitrogen, preventing self-polymerization (aziridine formation) and ensuring the phenol oxygen is the sole nucleophile.

Reaction Scheme & Workflow[1][2][3][4][5]

Figure 2: Step-wise workflow for the N-Boc protection strategy.

Detailed Protocol

Step 1: Williamson Ether Synthesis

-

Reagents: Methyl 4-hydroxybenzoate (1.0 equiv),

-Boc-2-bromoethylamine (1.2 equiv), Potassium Carbonate ( -

Solvent: DMF (Dimethylformamide) or Acetonitrile.

-

Procedure:

-

Dissolve methyl 4-hydroxybenzoate in anhydrous DMF (0.5 M concentration).

-

Add

and stir at room temperature for 15 minutes to generate the phenoxide anion. -

Add

-Boc-2-bromoethylamine and catalytic KI. -

Heat the mixture to 60–70°C for 12–16 hours. Note: Higher temperatures (>90°C) may degrade the Boc group.

-

Workup: Dilute with EtOAc, wash copiously with water/brine (to remove DMF), dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane:EtOAc 8:2) yields the Boc-protected intermediate as a white solid.

-

Step 2: Acidic Deprotection

-

Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 ratio).

-

Procedure:

-

Dissolve the intermediate in the chosen solvent system at 0°C.

-

Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of the non-polar spot).

-

Isolation:

-

For HCl: The product often precipitates as the hydrochloride salt. Filter and wash with diethyl ether.

-

For TFA: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

-

-

Yield: Typically 85–95% (Step 2), 70–80% (Overall).

Route B: The Gabriel Synthesis Strategy

Best for: Large Scale (>100g), Cost Reduction, avoiding chromatography.

This classical method avoids expensive Boc-protected reagents by using phthalimide as a masked amine surrogate. It is robust but requires hydrazine, which necessitates careful safety handling.

Reaction Scheme & Workflow[1][3][4][5]

Figure 3: The Gabriel Synthesis pathway, highlighting the three-stage transformation.

Detailed Protocol

Step 1: Synthesis of Methyl 4-(2-bromoethoxy)benzoate

-

Critical Factor: Use a large excess (3–5 equiv) of 1,2-dibromoethane to prevent the formation of the "dimer" (bis-phenoxy ethane), where one dibromoethane molecule reacts with two phenol molecules.

-

Procedure: Reflux Methyl 4-hydroxybenzoate and

in acetone or acetonitrile with excess 1,2-dibromoethane for 24 hours. Distill off excess dibromide for reuse.

Step 2: Nucleophilic Substitution

-

Reagents: Intermediate from Step 1 + Potassium Phthalimide (1.1 equiv) in DMF.

-

Conditions: Heat to 90°C for 4–6 hours. The phthalimide anion displaces the bromide.

-

Workup: Pour into water. The phthalimido-ester usually precipitates as a solid. Filter and wash with water/ethanol.

Step 3: Hydrazinolysis (Ing-Manske Procedure)

-

Reagents: Phthalimide intermediate + Hydrazine hydrate (

) in Ethanol. -

Procedure: Reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form.

-

Isolation:

-

Cool the mixture and filter off the phthalhydrazide byproduct.

-

Concentrate the filtrate.

-

Dissolve residue in DCM and wash with dilute NaOH (to remove any residual phthalhydrazide) and then brine.

-

Dry and concentrate to obtain the free amine.

-

Comparative Analysis & Data

| Feature | Route A ( | Route B (Gabriel) |

| Scale Suitability | Lab / Pilot (<100g) | Manufacturing (>100g) |

| Atom Economy | Lower (Loss of Boc mass) | Higher |

| Purification | Column Chromatography often required | Crystallization / Precipitation |

| Safety Profile | Good (Standard solvents) | Caution (Hydrazine is toxic/carcinogenic) |

| Cost | High (Boc-linker is expensive) | Low (Commodity reagents) |

| Impurity Profile | High Purity (removes dimers) | Risk of bis-ether formation if Step 1 uncontrolled |

Critical Process Parameters (CPPs)

-

Stoichiometry of Base (Step 1): Insufficient base leaves unreacted phenol, which is difficult to separate from the product. Use 1.5–2.0 equivalents.

-

Temperature Control (Boc Route): Do not exceed 90°C in Step 1, or thermal de-Bocylation may occur, leading to polymerization.

-

Water Content: Both alkylation steps are sensitive to water. Use anhydrous solvents (DMF/MeCN) to prevent hydrolysis of the methyl ester.

References

-

Wright, S. W. (2000).[1] A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. ResearchGate.

-

Master Organic Chemistry. (2025). The Gabriel Synthesis: Mechanism and Procedure.

-

ChemicalBook. (2024). Methyl 4-(2-aminoethoxy)benzoate Product & Synthesis Data.

-

Google Patents. (2013). Method for synthesizing substituted benzoic acid derivatives. CN103304453A.[2]

-

Organic Chemistry Portal. Gabriel Synthesis.

Sources

Technical Monograph: Methyl 4-(2-aminoethoxy)benzoate

CAS Number: 56850-93-2 Synonyms: 4-(2-Aminoethoxy)benzoic acid methyl ester; Methyl p-(2-aminoethoxy)benzoate

Part 1: Executive Summary & Strategic Utility

Methyl 4-(2-aminoethoxy)benzoate is a high-value bifunctional building block in medicinal chemistry, distinguished by its aminoalkoxy-phenyl scaffold. This structural motif acts as a critical pharmacophore in Selective Estrogen Receptor Modulators (SERMs) and kinase inhibitors, where the basic amine side chain facilitates hydrogen bonding or ionic interactions with specific amino acid residues (e.g., Aspartate) in the target protein's binding pocket.

For the drug development professional, this compound offers two distinct synthetic handles:

-

The Primary Amine: A nucleophilic handle for amide coupling, reductive amination, or sulfonylation, allowing for the rapid diversification of "tail" regions in SAR (Structure-Activity Relationship) studies.

-

The Methyl Ester: An electrophilic handle that serves as a masked carboxylic acid, ready for hydrolysis to the free acid or direct conversion to amides/hydrazides.

Core Applications

-

SERM Synthesis: Mimics the basic side chain of Raloxifene and Tamoxifen, essential for anti-estrogenic activity in breast tissue.

-

PROTAC Linkers: Serves as a rigid aromatic spacer with a defined length, connecting E3 ligase ligands to proteins of interest.

-

Peptidomimetics: Acts as a non-natural amino acid precursor to introduce rigidity and solubility.

Part 2: Chemical Profile & Properties

| Property | Data | Relevance to Protocol |

| Molecular Formula | C₁₀H₁₃NO₃ | Stoichiometry calculations.[1] |

| Molecular Weight | 195.22 g/mol | Yield determination. |

| Physical State | White to off-white solid | Ease of handling; solids are preferred for weighing. |

| Melting Point | 55–58 °C (Free Base) | Low melting point implies careful drying; avoid high-vac ovens >40°C. |

| Solubility | DMSO, MeOH, DCM, EtOAc | Compatible with standard organic synthesis solvents. |

| pKa (Amine) | ~9.2 (Predicted) | Requires basic workup to isolate free base; forms stable HCl salts. |

| Stability | Moisture Sensitive (Ester) | Store under inert gas; avoid prolonged exposure to aqueous base. |

Part 3: Advanced Synthetic Protocols

Method A: The N-Protected Williamson Ether Strategy (Recommended)

Rationale: Direct alkylation of methyl 4-hydroxybenzoate with 2-chloroethylamine leads to significant polymerization and bis-alkylation. Using a Boc-protected linker (N-Boc-2-bromoethylamine) ensures mono-alkylation and simplifies purification.

Reagents

-

Methyl 4-hydroxybenzoate (1.0 eq)

-

tert-Butyl N-(2-bromoethyl)carbamate (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Trifluoroacetic acid (TFA) or HCl/Dioxane

Step-by-Step Workflow

-

Alkylation:

-

Charge a reaction vessel with Methyl 4-hydroxybenzoate and anhydrous DMF (0.5 M concentration).

-

Add K₂CO₃. Note: Use anhydrous, finely ground K₂CO₃ to maximize surface area for the heterogeneous reaction.

-

Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol.

-

Add tert-Butyl N-(2-bromoethyl)carbamate dropwise.

-

Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Checkpoint: The intermediate (Methyl 4-(2-(Boc-amino)ethoxy)benzoate) should be the major peak.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc and wash 3x with water (to remove DMF) and 1x with brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Deprotection (Boc Removal):

-

Dissolve the intermediate in DCM (0.2 M).

-

Add TFA (10-20 eq) at 0°C, then warm to RT. Stir for 1-2 hours.

-

Alternative: Use 4M HCl in Dioxane for 1 hour to precipitate the hydrochloride salt directly.

-

-

Isolation:

-

Concentrate in vacuo.[2]

-

For Free Base: Redissolve in EtOAc, wash with saturated NaHCO₃, dry, and concentrate.

-

For HCl Salt: Triturate the residue with diethyl ether to yield a white solid.

-

Method B: The Aziridine Ring-Opening (Historical/Industrial)

Rationale: This method involves the nucleophilic attack of the phenoxide on aziridine. It is highly atom-efficient but requires handling Aziridine , a potent alkylating agent and carcinogen.

-

Protocol: Reflux Methyl 4-hydroxybenzoate with Aziridine in Chloroform or Toluene.

-

Critical Warning: Requires specialized containment. Not recommended for standard medicinal chemistry labs without specific safety protocols.

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the recommended synthetic logic and the downstream utility of the compound.

Figure 1: Synthetic workflow for Methyl 4-(2-aminoethoxy)benzoate via the N-Boc protected route, ensuring mono-alkylation and high purity.

Part 5: Applications in Drug Discovery

SERM Pharmacophore Construction

In the development of Selective Estrogen Receptor Modulators (e.g., analogs of Lasofoxifene or Arzoxifene ), the basic amine side chain is critical. It protrudes from the ligand-binding domain towards Surface Loop 2 of the estrogen receptor, often forming a salt bridge with Asp351 .

-

Role: The Methyl 4-(2-aminoethoxy)benzoate moiety provides the rigid phenyl core and the flexible ethoxy-amine tether in a single pre-assembled unit.

-

Optimization: The methyl ester can be hydrolyzed to the acid, which is then coupled to the core scaffold (e.g., an indole or naphthalene) to finalize the SERM structure.

Solubility Enhancement in Kinase Inhibitors

Many kinase inhibitors suffer from poor aqueous solubility. Appending a solubilizing group (solubilophore) is a standard medicinal chemistry tactic.

-

Strategy: The aminoethoxy group lowers the LogP and provides an ionizable center (pKa ~9).

-

Protocol: The amine is coupled to the kinase inhibitor core (e.g., via a urea linkage or direct amide bond), utilizing the benzoate ester as a temporary protecting group or a handle for further elaboration.

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). The free amine can cause chemical burns upon prolonged contact.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to atmospheric moisture over long periods.

-

Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester), and acid chlorides (will react with the amine).

References

-

ChemicalBook. Methyl 4-(2-aminoethoxy)benzoate Product Description & CAS Verification.

-

PrepChem. Synthesis of Methyl 4-(2-Aminoethoxy)benzoate via Aziridine (Historical Route).

-

ResearchGate. Convenient Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in SERMs.

-

PubChem. Methyl 4-(2-aminoethyl)benzoate Data (Structural Analog Comparison).

Sources

An In-depth Technical Guide to Methyl 4-(2-aminoethoxy)benzoate: A Key Intermediate in Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-aminoethoxy)benzoate is a versatile bifunctional molecule that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a methyl ester, a flexible aminoethoxy linker, and a benzene ring, provides a unique scaffold for the development of targeted therapeutics. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the creation of Selective Estrogen Receptor Modulators (SERMs) and Histone Deacetylase (HDAC) inhibitors.

Chemical and Physical Properties

Methyl 4-(2-aminoethoxy)benzoate, in its free base form, is a research chemical that is often utilized as its more stable hydrochloride salt. The physicochemical properties are crucial for its handling, reaction optimization, and formulation development.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃NO₃ | |

| Molecular Weight | 195.22 g/mol | |

| CAS Number | 56850-93-2 (free base) | |

| 210113-85-2 (hydrochloride) | ||

| Melting Point (HCl salt) | 225 °C | |

| Boiling Point (Predicted) | 346.47 °C | |

| pKa (Predicted) | 1.41 ± 0.10 | |

| Solubility | Soluble in Methanol, DMSO, THF, Ethanol, Acetonitrile |

Synthesis of Methyl 4-(2-aminoethoxy)benzoate Hydrochloride

A practical and convergent synthetic route for Methyl 4-(2-aminoethoxy)benzoate hydrochloride has been developed, starting from the readily available methyl 4-hydroxybenzoate. This two-step process involves the introduction of a protected amino group followed by deprotection.

Step 1: Synthesis of Methyl 4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate (Boc-protected intermediate)

This step involves a Williamson ether synthesis to couple the protected aminoethanol with the phenolic hydroxyl group of methyl 4-hydroxybenzoate.

-

Reactants: Methyl 4-hydroxybenzoate, N-Boc-2-bromoethylamine, and a suitable base (e.g., potassium carbonate).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the nucleophilic substitution.

-

Work-up and Purification: After the reaction is complete, the crude product is isolated by extraction and purified by column chromatography.

Step 2: Synthesis of Methyl 4-(2-aminoethoxy)benzoate hydrochloride

The Boc protecting group is removed under acidic conditions to yield the desired hydrochloride salt.

-

Reactant: Methyl 4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate.

-

Reagent: A solution of hydrochloric acid in an organic solvent, such as ethyl acetate.

-

Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature (45-55 °C) for a few hours.[1]

-

Isolation: Upon cooling, the hydrochloride salt precipitates out of the solution and can be collected by filtration.[1]

Figure 1: Synthetic workflow for Methyl 4-(2-aminoethoxy)benzoate hydrochloride.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two doublets in the aromatic region (approximately 6.9-7.1 ppm and 7.8-8.0 ppm), corresponding to the protons on the benzene ring.

-

Ethyl Linker Protons: Two triplets, one for the -OCH₂- group (around 4.1-4.3 ppm) and one for the -CH₂N- group (around 3.1-3.3 ppm).

-

Methyl Ester Protons: A singlet at approximately 3.8-3.9 ppm.

-

Amine Protons: A broad singlet that can vary in chemical shift depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the downfield region, typically around 166-168 ppm.

-

Aromatic Carbons: Signals between 114 ppm and 163 ppm. The carbon attached to the ether oxygen will be the most downfield among the aromatic CH carbons.

-

Ethyl Linker Carbons: The -OCH₂- carbon signal is expected around 66-68 ppm, and the -CH₂N- carbon signal around 40-42 ppm.

-

Methyl Ester Carbon: A signal around 51-53 ppm.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the free base (195.22 g/mol ). Common fragmentation patterns would likely involve the loss of the methoxy group from the ester, cleavage of the ethyl linker, and fragmentation of the aromatic ring.

Applications in Drug Discovery

The primary utility of Methyl 4-(2-aminoethoxy)benzoate lies in its role as a key intermediate in the synthesis of high-value pharmaceutical compounds.

Selective Estrogen Receptor Modulators (SERMs)

The aminoethoxyphenyl moiety is a well-established pharmacophore in many SERMs, such as tamoxifen and raloxifene. This structural motif is considered an "essential antagonistic group" that contributes to the tissue-selective estrogen receptor activity.[2] The basic amino group in the side chain is crucial for the antagonistic effect in certain tissues, like the breast, while potentially having agonistic or no effect in other tissues, such as bone and uterus. The flexibility of the ethoxy linker allows the ligand to adopt a conformation within the estrogen receptor's ligand-binding domain that recruits co-repressors instead of co-activators, leading to the desired antagonistic effect.

Histone Deacetylase (HDAC) Inhibitors

Methyl 4-(2-aminoethoxy)benzoate is a key starting material in the synthesis of the pan-HDAC inhibitor, Abexinostat.[1] In the structure of Abexinostat, the 4-(2-aminoethoxy)benzoate fragment serves as a linker that connects the zinc-binding group to the capping group which interacts with the surface of the HDAC enzyme. The precise length and composition of this linker are critical for positioning the functional groups of the inhibitor correctly within the active site of the enzyme, thereby influencing its potency and selectivity.

Figure 2: Key applications of Methyl 4-(2-aminoethoxy)benzoate in drug synthesis.

Safety and Handling

The hydrochloride salt of Methyl 4-(2-aminoethoxy)benzoate is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood.

Conclusion

Methyl 4-(2-aminoethoxy)benzoate is a valuable and versatile research chemical with significant applications in medicinal chemistry. Its straightforward synthesis and the strategic importance of its structural motifs in SERMs and HDAC inhibitors make it a compound of high interest for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and role in molecular pharmacology is essential for its effective utilization in the design and creation of next-generation therapeutics.

References

- Issa, D. A. E., et al. (2014). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. Journal of Applicable Chemistry, 3(4), 1640-1651.

- Zhu, X., et al. (2021).

-

PubChem. (n.d.). Methyl 4-(2-aminoethoxy)benzoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemChart. (n.d.). 4-[2-(acetylamino)ethoxy]benzoic acid. Retrieved from [Link]

Sources

Methyl 4-(2-aminoethoxy)benzoate: Fundamental Reactivity & Application Guide

[1]

Executive Summary & Chemical Architecture

Methyl 4-(2-aminoethoxy)benzoate (CAS: 56850-93-2) is a critical heterobifunctional building block in modern medicinal chemistry, particularly within the fields of Targeted Protein Degradation (TPD) and Peptidomimetics .[1]

Its value lies in its structural duality:

-

The Benzoate Core: Provides a rigid aromatic scaffold often used to anchor pharmacophores (e.g., E3 ligase binders).[1]

-

The Aminoethoxy Tail: Acts as a flexible, hydrophilic spacer that improves aqueous solubility and provides a primary amine for diverse conjugation chemistries.[1]

This guide details the reactivity profile, synthesis pathways, and experimental protocols required to utilize this scaffold effectively in drug discovery.[1]

Chemical Architecture & Reactivity Landscape[1]

The molecule possesses two orthogonal reactive centers: a nucleophilic primary amine and an electrophilic methyl ester .[1] The ether linkage serves as a metabolically stable spacer.[1]

Reactivity Orthogonality

The primary challenge and opportunity with this molecule is managing the orthogonality between the amine and the ester.

-

Amine (

): The most reactive site.[1] It readily undergoes acylation, alkylation, or reductive amination.[1] In most workflows, this amine must be protected (e.g., Boc, Fmoc) if the ester is to be manipulated first. -

Ester (

): A masked carboxylic acid.[1] It is stable to acidic conditions (generally) but susceptible to basic hydrolysis (saponification) or nucleophilic attack (aminolysis). -

Ether Linker (

): Provides approximately 3-4 Å of spacing.[1] Unlike alkyl chains, the oxygen atom acts as a hydrogen bond acceptor, improving the physicochemical profile (LogD) of the final drug candidate.

Reactivity Diagram (DOT)

Figure 1: Orthogonal reactivity map highlighting the divergent synthetic pathways for the amine and ester termini.

Synthesis & Purification Strategies

While commercially available, in-house synthesis is often required to introduce isotopic labels or specific protecting groups early in the pathway.[1]

The Phenol Alkylation Route (Standard)

The most robust method involves the alkylation of methyl 4-hydroxybenzoate (Methyl Paraben) with a protected amino-ethyl halide.[1]

-

Starting Materials: Methyl 4-hydroxybenzoate +

-Boc-2-bromoethylamine. -

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or Acetonitrile (polar aprotic is essential).[1]

-

Deprotection: TFA/DCM or HCl/Dioxane to yield the target salt.[1]

Synthesis Workflow Diagram (DOT)

Figure 2: Step-wise synthesis via Williamson etherification followed by acid-mediated deprotection.

Experimental Protocols (Self-Validating Systems)

These protocols are designed to be self-validating , meaning the visual or physical changes described serve as checkpoints for success.

Protocol A: Selective Amide Coupling (Amine Functionalization)

Objective: To attach a linker or fluorophore to the amine while keeping the ester intact.

Reagents:

-

Methyl 4-(2-aminoethoxy)benzoate HCl salt (1.0 equiv)[1]

-

Carboxylic Acid Partner (1.1 equiv)[2]

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (anhydrous)

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid partner and HATU in DMF. Stir for 5 minutes. Validation: Solution may turn slightly yellow.

-

Addition: Add the DIPEA. Validation: Fumes may be visible; ensure pH > 8 (wet pH paper).

-

Coupling: Add the Methyl 4-(2-aminoethoxy)benzoate HCl. Stir at RT for 2-4 hours.[1]

-

Monitoring: Check LC-MS. The target mass should be

.[1] The starting amine peak (very polar) should disappear. -

Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), sat.

, and brine. Dry over

Protocol B: Ester Hydrolysis (Saponification)

Objective: To reveal the carboxylic acid for subsequent coupling.

Reagents:

-

Methyl 4-(2-(protected-amino)ethoxy)benzoate (1.0 equiv)[1]

-

Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 equiv)

-

THF/Water (3:1 ratio)

Step-by-Step:

-

Dissolution: Dissolve the ester in THF. Add water. The solution might be biphasic initially.[1]

-

Reaction: Add LiOH. Stir vigorously at RT. Validation: Solution typically becomes homogeneous over time as the amphiphilic acid forms.

-

Completion: Monitor by TLC (usually 2-6 hours). The spot will shift from high

(ester) to baseline (acid). -

Isolation (Critical Step): Carefully acidify with 1M HCl to pH ~3.

Application in PROTAC Design

In PROTAC (Proteolysis Targeting Chimera) development, this molecule serves as a "exit vector" extender.

-

Role: It extends the reach of a ligand binding to a target protein or E3 ligase.[1]

-

Design Logic: The benzoate mimics the aromatic ring found in many E3 ligands (e.g., Cereblon binders like Thalidomide derivatives often have aromatic attachments). The ethoxy-amine provides a clean, linear exit vector to attach the PEG or alkyl linker.[1]

PROTAC Linker Diagram (DOT)

Figure 3: Schematic of a PROTAC assembly showing the bridging role of the aminoethoxybenzoate scaffold.

Physical Properties & Handling Data[1][3][4]

| Property | Value / Description | Practical Note |

| Molecular Weight | 195.22 g/mol (Free Base) | ~231.68 g/mol as HCl salt.[1] |

| Appearance | White to off-white solid | Hygroscopic as HCl salt; store in desiccator.[1] |

| Solubility | DMSO, DMF, MeOH (High) | Free base has low water solubility; Salt is water soluble. |

| pKa (Amine) | ~9.0 - 9.5 | Protonated at physiological pH.[1] |

| Storage | -20°C (Long term) | Stable at RT for weeks if kept dry. |

References

-

Chemical Synthesis of Aminoalkoxybenzoates

-

PROTAC Linkerology & Design

-

Physical Properties & CAS Data

-

General Amide Coupling Protocols (HATU)

Introduction: A Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide to Methyl 4-(2-aminoethoxy)benzoate: Synthesis, Properties, and Applications in Drug Discovery

Methyl 4-(2-aminoethoxy)benzoate is a bifunctional organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a methyl ester, a flexible ethoxy linker, and a primary amine, makes it a highly versatile intermediate for the synthesis of complex molecules. The aminoethoxyphenyl moiety is a recognized pharmacophore, abundantly present in Selective Estrogen Receptor Modulators (SERMs), which are crucial in the management of osteoporosis and breast cancer[1]. This guide provides a comprehensive overview of the synthesis, properties, and key applications of Methyl 4-(2-aminoethoxy)benzoate, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. While specific experimental data for Methyl 4-(2-aminoethoxy)benzoate is not consolidated in a single source, properties can be inferred from related structures and computational data.

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | Inferred |

| Molecular Weight | 195.22 g/mol | Inferred |

| Appearance | Likely a solid at room temperature. | Inferred |

| Key Functional Groups | Primary Amine (-NH₂), Ester (-COOCH₃), Ether (-O-), Aromatic Ring | - |

| Solubility | Expected to be soluble in common organic solvents like methanol, dichloromethane, and ethyl acetate. | Inferred |

Characterization of Methyl 4-(2-aminoethoxy)benzoate is typically achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Used to identify the key functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and C-O stretches of the ether and ester.

Synthesis of Methyl 4-(2-aminoethoxy)benzoate: A Strategic Approach

The synthesis of Methyl 4-(2-aminoethoxy)benzoate is a multi-step process that requires careful selection of reagents and reaction conditions to achieve a high yield and purity. A common and logical pathway involves the etherification of a phenolic precursor followed by the deprotection of the amine.

Diagram 1: General synthesis scheme for Methyl 4-(2-aminoethoxy)benzoate.

Experimental Protocol: Synthesis

This protocol is a representative method based on standard organic synthesis techniques.

Step 1: Williamson Ether Synthesis (Protection & Etherification)

The causality behind this step is to form the crucial ether linkage. Using a protected amine, such as N-(2-bromoethyl)phthalimide, prevents the amine from undergoing side reactions with the electrophile or acting as a competing nucleophile.

-

Setup: To a round-bottom flask, add Methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and a suitable solvent such as acetone or DMF.

-

Addition: Add N-(2-bromoethyl)phthalimide (1.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: The resulting crude solid, the phthalimide-protected intermediate, can be purified by recrystallization from a solvent like ethanol to yield a white solid.

Step 2: Deprotection of the Amine

The phthalimide group is a robust protecting group that can be effectively removed using hydrazine, which acts as a nucleophile to cleave the imide.

-

Setup: Dissolve the purified intermediate from Step 1 in ethanol or methanol in a round-bottom flask.

-

Addition: Add hydrazine hydrate (2.0-3.0 eq) dropwise to the solution.

-

Reaction: Heat the mixture to reflux for 2-4 hours. A precipitate (phthalhydrazide) will form.

-

Workup: Cool the reaction mixture and filter off the precipitate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining hydrazine salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product, Methyl 4-(2-aminoethoxy)benzoate.

| Step | Reagents & Conditions | Purpose | Expected Yield |

| 1. Etherification | Methyl 4-hydroxybenzoate, N-(2-bromoethyl)phthalimide, K₂CO₃, Acetone, Reflux | Forms the ether bond while the amine is protected. | 80-90% |

| 2. Deprotection | Protected Intermediate, Hydrazine Hydrate, Ethanol, Reflux | Removes the phthalimide protecting group to reveal the primary amine. | 75-85% |

Applications in Drug Development

The strategic placement of reactive functional groups makes Methyl 4-(2-aminoethoxy)benzoate a valuable starting material for creating more complex, biologically active compounds.

Key Intermediate for Selective Estrogen Receptor Modulators (SERMs)

The aminoethoxyphenyl scaffold is a cornerstone in the design of SERMs. These compounds can exhibit either estrogenic or anti-estrogenic effects in a tissue-specific manner, making them vital for treating hormone-sensitive conditions. Methyl 4-(2-aminoethoxy)benzoate serves as a key intermediate for synthesizing derivatives that can act as antagonists for the human estrogen receptor α (ERα)[1]. These derivatives have shown promise as antiproliferative agents in MCF-7 breast cancer cell lines[1].

Diagram 2: Workflow for utilizing Methyl 4-(2-aminoethoxy)benzoate in SERM synthesis.

Role as a Linker in Bioconjugation

In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the conjugate[2][3]. While not a direct example from the literature, the structure of Methyl 4-(2-aminoethoxy)benzoate makes it an attractive candidate for incorporation into linker design.

-

Attachment Point: The primary amine provides a nucleophilic handle for conjugation to a payload or another part of a linker system, often through amide bond formation.

-

Spacer Element: The ethoxybenzoate portion can serve as a rigid spacer, potentially influencing the solubility and spatial orientation of the attached payload. The linker plays a central role in determining the properties of an ADC[2].

Diagram 3: Conceptual diagram of Methyl 4-(2-aminoethoxy)benzoate's potential role in an ADC linker.

Other Research Applications

The core structure of this compound is also related to other biologically active molecules. For instance, derivatives of aminobenzoic acid have been investigated for antistaphylococcal activity[4]. Furthermore, analogs of methyl benzoate are being explored for their insecticidal and repellent properties, suggesting a broader utility for this chemical class in agrochemicals and public health[5][6][7][8].

Conclusion

Methyl 4-(2-aminoethoxy)benzoate is more than just a chemical intermediate; it is a strategically designed building block that provides access to a wide range of complex and valuable molecules. Its significance is firmly established in the synthesis of SERMs, and its structural features suggest a promising potential for application in the design of linkers for bioconjugates like ADCs. The synthetic protocols are robust and rely on well-understood organic chemistry principles, making this compound accessible for both academic research and industrial drug development. As the demand for targeted therapeutics and novel bioactive compounds grows, the utility of versatile intermediates like Methyl 4-(2-aminoethoxy)benzoate will undoubtedly continue to expand.

References

-

Aboul-Ela, M. A., Issa, D. A. E., & Mansour, F. H. (n.d.). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. ResearchGate. Retrieved from [Link]

-

Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Organic Preparations and Procedures International, 32(4), 376-379. Retrieved from [Link]

-

Fujii, A., Bush, J. H., Shores, K. E., & Cook, E. S. (1977). Antistaphylococcal Activity of 4-Aminocyclohexanecarboxylic Acid, Aminobenzoic Acid, and Their Derivatives and Structure–Activity Relationships. Journal of Pharmaceutical Sciences, 66(6). Retrieved from [Link]

-

Strickland, J., Larson, N. R., Feldlaufer, M., & Zhang, A. (2022). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. Insects, 13(11), 1060. Retrieved from [Link]

-

Choi, W. S., & Zhang, A. (2021). Toxicity of Methyl Benzoate and Analogs to Adult Aedes aegypti. Journal of the American Mosquito Control Association, 37(2), 83-86. Retrieved from [Link]

-

Kim, J., et al. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. MDPI. Retrieved from [Link]

-

Dosio, F., Brusa, P., & Cattel, L. (2011). Immunotoxins and Anticancer Drug Conjugate Assemblies: The Role of the Linkage between Components. Toxins, 3(7), 848-883. Retrieved from [Link]

-

Elliott, S. (n.d.). Organic Multitasking: From Human Food Additive to Pesticide. USDA Agricultural Research Service. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-[(2-methoxyethyl)amino]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Kim, D., & Park, J. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Toxicity of Methyl Benzoate and Analogs to Adult Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Multitasking: From Human Food Additive to Pesticide | Scientific Discoveries [scientificdiscoveries.ars.usda.gov]

Methodological & Application

Application Note: High-Purity Synthesis and Application of Methyl 4-(2-aminoethoxy)benzoate

Executive Summary

Methyl 4-(2-aminoethoxy)benzoate is a critical bifunctional building block in medicinal chemistry, widely utilized as a "linker" scaffold in the development of histone deacetylase (HDAC) inhibitors (e.g., Abexinostat) and various kinase inhibitors.[1] Its structure features a benzoate ester for electrophilic coupling and a primary amine tethered by an ethoxy spacer, offering a precise 2-carbon distance that modulates solubility and receptor binding affinity.

This guide provides a robust, scalable protocol for synthesizing this compound with >98% purity, avoiding common pitfalls such as bis-alkylation or ester hydrolysis.[1] It is designed for researchers requiring high-fidelity intermediates for structure-activity relationship (SAR) studies.

Chemical Identity & Properties

| Property | Specification |

| Compound Name | Methyl 4-(2-aminoethoxy)benzoate Hydrochloride |

| CAS Number | 56850-93-2 (Free Base) / 210113-85-2 (HCl Salt) |

| Molecular Formula | C₁₀H₁₃NO₃ (Free Base) / C₁₀H₁₄ClNO₃ (HCl Salt) |

| Molecular Weight | 195.22 g/mol (Free Base) / 231.68 g/mol (HCl Salt) |

| Appearance | White to off-white crystalline solid |

| Melting Point | 225 °C (HCl Salt) [1] |

| Solubility | HCl Salt: Soluble in Water, DMSO, Methanol. Free Base: Soluble in DCM, Ethyl Acetate.[1] |

| Storage | Hygroscopic (HCl salt).[1] Store at 2–8°C under desiccant. |

Experimental Protocol: Synthesis via Boc-Protection Strategy

Rationale: While direct alkylation of methyl 4-hydroxybenzoate with 2-bromoethylamine is possible, it frequently yields low purity due to polymerization of the amine and competitive hydrolysis. The Boc-protection strategy described below ensures exclusive mono-alkylation and high yield.

Phase 1: Alkylation

Reaction: Methyl 4-hydroxybenzoate + tert-Butyl (2-bromoethyl)carbamate → Intermediate A

-

Reagents:

-

Procedure:

-

Charge a 100 mL round-bottom flask with Methyl 4-hydroxybenzoate and K₂CO₃.

-

Add anhydrous DMF and stir at room temperature for 15 minutes to form the phenoxide anion.

-

Add tert-Butyl (2-bromoethyl)carbamate dropwise.

-

Heat the mixture to 60°C (DMF) or Reflux (Acetonitrile) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting phenol is consumed.

-

Workup: Cool to room temperature. Pour into ice-water (100 mL). The product usually precipitates. Filter the white solid. If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

-

Yield: Expected 85–92% of Methyl 4-(2-(tert-butoxycarbonylamino)ethoxy)benzoate.

-

Phase 2: Deprotection

Reaction: Intermediate A → Methyl 4-(2-aminoethoxy)benzoate HCl

-

Reagents:

-

Intermediate A (from Phase 1)[1]

-

4M HCl in Dioxane (10 eq) or TFA/DCM (1:1).

-

-

Procedure:

-

Dissolve Intermediate A in minimal Dioxane (or DCM).

-

Cool to 0°C. Add 4M HCl in Dioxane dropwise.

-

Stir at room temperature for 2–4 hours. A white precipitate (the HCl salt) will form.

-

Isolation: Filter the solid under nitrogen (hygroscopic). Wash the cake with diethyl ether to remove excess HCl and byproducts.

-

Drying: Dry under high vacuum at 40°C for 6 hours.

-

Workflow Visualization

Figure 1: Step-wise synthesis workflow utilizing the Boc-protection strategy to ensure high regioselectivity.

Quality Control & Characterization

To validate the integrity of the synthesized scaffold, compare analytical data against the following standards.

NMR Specification (DMSO-d₆, 400 MHz)

The spectrum should display a classic AA'BB' para-substituted aromatic system and a distinct ethyl linker pattern.[1]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 8.15 | Broad Singlet | 3H | NH₃⁺ (Ammonium protons) |

| 7.92 | Doublet (J=8.8 Hz) | 2H | Ar-H (Ortho to ester) |

| 7.08 | Doublet (J=8.8 Hz) | 2H | Ar-H (Meta to ester) |

| 4.25 | Triplet (J=5.2 Hz) | 2H | -O-CH₂- |

| 3.82 | Singlet | 3H | -COOCH₃ (Methyl Ester) |

| 3.20 | Multiplet | 2H | -CH₂-N |

Troubleshooting Common Issues

-

Impurity (Phenol): If the aromatic region shows signals at 6.8 and 7.8 ppm, unreacted starting material is present.[1] Remedy: Wash the organic layer with 1M NaOH during Phase 1 workup.

-

Hygroscopicity: The HCl salt absorbs water rapidly, turning into a gum.[1] Remedy: Handle in a glovebox or dry room. Store under Argon. If gumming occurs, triturace with dry diethyl ether.[1]

Application Case Study: Library Synthesis

This scaffold is ideal for parallel synthesis of amide libraries. The free amine can be coupled with various carboxylic acids (R-COOH) to generate diversity, while the methyl ester remains protected for subsequent hydrolysis and coupling.[1]

Protocol: Amide Coupling (General)

-

Activation: Mix R-COOH (1.1 eq) with HATU (1.1 eq) and DIPEA (3.0 eq) in DMF. Stir for 10 min.

-

Coupling: Add Methyl 4-(2-aminoethoxy)benzoate HCl (1.0 eq).

-

Reaction: Stir at RT for 2–12 hours.

-

Purification: Dilute with water, extract with EtOAc. The ester product is usually stable and lipophilic.

Figure 2: Application of the scaffold in high-throughput medicinal chemistry library generation.

References

-

Organic Syntheses . (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, Coll. Vol. 10, p.170 (2004); Vol. 78, p.177 (2000).[1] Retrieved from [Link]

-

PubChem . (n.d.).[2] tert-butyl N-(2-bromoethyl)carbamate.[3][4] Retrieved from [Link]

Sources

- 1. WO2020103939A1 - Triazolo cycle compound, preparation method therefor, intermediate thereof and application thereof - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 4. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

Application Notes and Protocols for the Use of 4-(2-Aminoethoxy)benzoic Acid Linker in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Linker for Enhanced Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker molecule is a critical determinant of the success and efficiency of the overall process. The linker, which tethers the nascent peptide chain to the solid support, influences not only the conditions of the final cleavage but can also impart desirable characteristics to the peptide itself. This guide details the application of the 4-(2-aminoethoxy)benzoic acid linker, a bifunctional molecule designed to offer significant advantages in modern peptide synthesis.

The core structure of this linker, featuring a flexible ethoxy spacer and a benzoic acid moiety for attachment to the resin, provides a unique combination of properties. The ethoxy group is known to enhance the solubility of the linker and the growing peptide chain, which can help to mitigate aggregation issues often encountered with hydrophobic peptide sequences.[1] This improved solubility facilitates smoother coupling reactions and can lead to higher yields and purities of the final peptide product.[1]

While the topic specifies "Methyl 4-(2-aminoethoxy)benzoate," in the context of standard Fmoc-based solid-phase peptide synthesis, the carboxylic acid form, 4-(2-aminoethoxy)benzoic acid , is the functionally relevant molecule for attachment to hydroxyl-functionalized resins like Wang or PAM resins. The methyl ester would be considered a precursor in the synthesis of the active linker. For SPPS applications, the amino group of the linker is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group, yielding 4-[2-(Fmoc-amino)ethyloxy]benzoic acid . This Fmoc-protected linker is then coupled to the resin, and the peptide chain is elongated from the deprotected amino group.

This document will provide a comprehensive overview of the properties of this linker, detailed protocols for its synthesis and incorporation into SPPS workflows, and guidance on the characterization of the final peptide product.

Physicochemical Properties and Advantages

The strategic design of the 4-(2-aminoethoxy)benzoic acid linker offers several compelling advantages for peptide chemists.

| Property | Value | Source |

| Chemical Name | 4-[2-(Fmoc-amino)ethyloxy]benzoic acid | |

| CAS Number | 882847-29-2 | [1] |

| Molecular Formula | C₂₄H₂₁NO₅ | [1] |

| Molecular Weight | 403.43 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 197-208 °C | [1] |

| Purity (HPLC) | ≥ 99% | [1] |

Key Advantages:

-

Enhanced Solubility: The hydrophilic ethoxy spacer can disrupt peptide secondary structures that lead to aggregation, thereby improving the solubility of the growing peptide chain.[1][2] This is particularly beneficial for the synthesis of long or hydrophobic peptides.

-

Improved Reaction Kinetics: By minimizing aggregation, the reactive sites on the peptide-resin remain more accessible, leading to more efficient coupling and deprotection steps.[1]

-

Structural Flexibility: The ethoxy spacer provides flexibility, which can be advantageous in assays where the peptide needs to be presented to a biological target.[3][4]

-

Versatility: This linker is compatible with standard Fmoc-SPPS protocols and can be attached to a variety of hydroxyl-functionalized resins.

Experimental Protocols

Protocol 1: Synthesis of 4-[2-(Fmoc-amino)ethyloxy]benzoic acid

While this linker is commercially available, this section provides a representative synthesis protocol adapted from similar procedures for researchers who may need to synthesize it in-house. The synthesis involves the protection of the amino group of 4-(2-aminoethoxy)benzoic acid with Fmoc-OSu.

Workflow for Linker Synthesis

Caption: Synthesis of the Fmoc-protected linker.

Materials:

-

Methyl 4-(2-aminoethoxy)benzoate

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetone

-

Ethyl Acetate

-

Deionized Water

Procedure:

-

Hydrolysis of the Methyl Ester (if starting from Methyl 4-(2-aminoethoxy)benzoate):

-

Dissolve Methyl 4-(2-aminoethoxy)benzoate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitor by TLC).

-

Neutralize the solution with HCl to precipitate the 4-(2-aminoethoxy)benzoic acid.

-

Filter, wash with cold water, and dry the product.

-

-

Fmoc Protection:

-

Dissolve 4-(2-aminoethoxy)benzoic acid in a 10% aqueous sodium bicarbonate solution with acetone.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of Fmoc-OSu in acetone dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the acetone under reduced pressure.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer with cold 1M HCl to a pH of 2-3 to precipitate the product.

-

Filter the white solid, wash thoroughly with cold water, and dry under vacuum.

-

Protocol 2: Loading of 4-[2-(Fmoc-amino)ethyloxy]benzoic acid onto Wang Resin

This protocol describes the esterification of the Fmoc-protected linker to a hydroxyl-functionalized resin, such as Wang resin.

Workflow for Resin Loading

Caption: Attachment of the linker to the solid support.

Materials:

-

Wang Resin

-

4-[2-(Fmoc-amino)ethyloxy]benzoic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Acetic Anhydride

-

Pyridine

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for at least 1 hour in a reaction vessel.

-

Activation of the Linker: In a separate flask, dissolve 4-[2-(Fmoc-amino)ethyloxy]benzoic acid (3 equivalents relative to the resin substitution) in DMF. Add DMAP (0.1 equivalents) and cool the solution to 0°C. Add DIC (3 equivalents) and stir for 10-15 minutes at 0°C.

-

Coupling to Resin: Drain the DMF from the swollen resin and add the pre-activated linker solution. React for 2-4 hours at room temperature with gentle agitation.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

-

Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 30 minutes.

-

Final Wash and Drying: Wash the resin as in step 4 and dry under vacuum.

-

Quantification of Loading: Determine the loading capacity of the resin using a UV-Vis spectrophotometer to measure the amount of piperidine-fulvene adduct released upon Fmoc deprotection of a small, weighed sample of the dried resin.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using the Linker-Functionalized Resin

This protocol outlines the standard steps for peptide chain elongation using the Fmoc/tBu strategy.

SPPS Cycle

Caption: The iterative cycle of solid-phase peptide synthesis.

Materials:

-

Linker-functionalized resin

-

Fmoc-protected amino acids

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

20% (v/v) Piperidine in DMF

-

DMF, DCM, MeOH

Procedure (for each coupling cycle):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Drain and repeat once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate tube, pre-activate the next Fmoc-amino acid (3-5 equivalents) with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin and couple for 30-60 minutes.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), recouple.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.

-

Repeat: Repeat these steps until the desired peptide sequence is assembled.

Protocol 4: Cleavage and Deprotection

This final step releases the peptide from the solid support and removes the side-chain protecting groups.

Materials:

-

Peptide-functionalized resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

Procedure:

-

Resin Preparation: After the final coupling, wash the resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel and allow it to react for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and repeat the ether wash twice to remove scavengers and cleaved protecting groups.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Characterization of the Final Peptide

The incorporation of the 4-(2-aminoethoxy)benzoic acid linker will add a specific mass to the final peptide. This can be readily verified by mass spectrometry.

Expected Mass Shift:

The mass of the linker fragment remaining on the peptide after cleavage from a Wang-type resin is that of 4-(2-aminoethoxy)benzoyl moiety.

-

Formula of the linker fragment: C₉H₁₁NO₂

-

Monoisotopic Mass: 179.0790 u

-

Average Mass: 179.199 g/mol

When analyzing the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF), the observed mass should correspond to the theoretical mass of the peptide sequence plus the mass of this linker fragment.

Conclusion

The 4-(2-aminoethoxy)benzoic acid linker represents a valuable tool for modern peptide synthesis. Its ability to enhance solubility and its compatibility with standard Fmoc-SPPS workflows make it an excellent choice for the synthesis of challenging peptide sequences. The protocols provided in this guide offer a comprehensive framework for the successful application of this linker, from its initial attachment to the solid support to the final cleavage and characterization of the desired peptide. By understanding the rationale behind each step, researchers can confidently incorporate this linker into their synthetic strategies to improve the efficiency and outcome of their peptide synthesis projects.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding Linker Chemistry: The Advantage of Rink Amide MBHA Resin in Peptide Synthesis. [Link]

-

AxisPharm. Peptide Linkers. [Link]

-

CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]

-

Oreate AI. (2024, January 7). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. [Link]

-

Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [Link]

-

Bio-Synthesis Inc. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. [Link]

-

PubChem. Methyl 4-amino-2-methylbenzoate. National Center for Biotechnology Information. [Link]

-

PubChemLite. 4-[2-(fmoc-amino)ethoxy]benzoic acid. [Link]

Sources

Application Note: Strategic Deployment of Methyl 4-(2-aminoethoxy)benzoate in Solid-Phase Synthesis

This Application Note and Protocol Guide is structured to provide a comprehensive, technical workflow for the strategic use of Methyl 4-(2-aminoethoxy)benzoate in solid-phase organic synthesis (SPOS).

Executive Summary & Chemical Logic

Methyl 4-(2-aminoethoxy)benzoate is a high-value heterobifunctional building block. In the context of Solid-Phase Synthesis (SPS), it functions primarily as a robust aryl-ether spacer rather than a sacrificial linker. Its structure features two orthogonal reactive sites:

-

Primary Amine (Nucleophile): Serves as the anchoring point to the resin (e.g., via 2-Chlorotrityl chloride or aldehyde-functionalized resins) or as a coupling partner for carboxylic acids.

-

Methyl Ester (Masked Electrophile): Acts as a semi-orthogonal protecting group for the carboxylic acid. It remains stable during standard Fmoc/Boc deprotection cycles but can be activated (hydrolyzed) to serve as a branching point for scaffold elongation.

Key Application: The synthesis of Benzoyl-Tethered Pharmacophores and PROTAC linkers where the 4-(2-aminoethoxy)benzoyl moiety is retained in the final molecule to improve solubility or provide a specific spatial geometry.

Critical Technical Considerations (Expertise & Causality)

The "Methyl Ester Problem" in SPS

Standard methyl esters are notoriously difficult to hydrolyze on solid support using aqueous bases (e.g., LiOH/MeOH/H₂O) due to poor resin swelling in aqueous media and slow phase-transfer kinetics. Harsh conditions often degrade the resin matrix or prematurely cleave the linker.

-

The Solution: This protocol utilizes Potassium Trimethylsilanolate (TMSOK) in THF. TMSOK is an anhydrous, organic-soluble hydroxide equivalent that rapidly cleaves methyl esters on polystyrene beads without damaging the polymer matrix or affecting base-sensitive linkers (e.g., Rink Amide, 2-CTC).

Resin Selection Strategy

-

2-Chlorotrityl Chloride (2-CTC) Resin: Ideal for synthesizing the free acid or amide form of the target molecule. The steric bulk of the trityl group prevents diketopiperazine formation and allows for mild acidic cleavage (1% TFA) that retains side-chain protecting groups.

-

Aldehyde Resins (e.g., Formylpolystyrene): Used for permanent immobilization via reductive amination if the goal is on-bead screening.

Detailed Experimental Protocols

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Building Block: Methyl 4-(2-aminoethoxy)benzoate hydrochloride.[1][2][3]

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: ~1.0–1.6 mmol/g).

-

Reagents: DIPEA (N,N-Diisopropylethylamine), DCM (Dichloromethane), DMF (N,N-Dimethylformamide), TMSOK (Potassium Trimethylsilanolate), TFA (Trifluoroacetic acid), TIS (Triisopropylsilane).

Protocol A: Resin Loading (Anchoring)

Objective: Immobilize the amine terminus onto 2-CTC resin.

-

Resin Preparation: Swell 1.0 g of 2-CTC resin in dry DCM (10 mL) for 30 minutes. Drain.

-

Coupling Solution: Dissolve Methyl 4-(2-aminoethoxy)benzoate HCl (1.5 eq relative to resin loading) in dry DCM (10 mL). Add DIPEA (4.0 eq) to neutralize the salt and activate the resin.

-

Note: DCM is preferred over DMF here to maximize the swelling of 2-CTC resin and ensure efficient chloride displacement.

-

-

Reaction: Add the solution to the resin. Agitate gently (orbital shaker) for 2 hours at room temperature.

-

Capping (Critical): Add Methanol (1 mL) and DIPEA (0.5 mL) to the reaction mixture and shake for 15 minutes.

-

Causality: This caps unreacted trityl chloride sites as methyl ethers, preventing non-specific binding of subsequent nucleophiles.

-

-

Washing: Drain and wash with DCM (3x), DMF (3x), and DCM (3x).

-

Validation: Perform a Chloranil Test (for secondary amines) or Kaiser Test (if primary amines were expected, though here we expect no color if loading is quantitative, as the amine is now secondary/trityl-bound). Correction: The amine attached to trityl is sterically hindered; quantitative loading is best determined by UV quantification of the Fmoc group if an Fmoc-spacer were used, but here, weight gain or cleavage of a small aliquot is the standard validation.

Protocol B: Anhydrous Methyl Ester Hydrolysis (Activation)

Objective: Convert the methyl ester to a reactive carboxylic acid using TMSOK.

-

Swelling: Swell the loaded resin in THF (Tetrahydrofuran) for 20 minutes.

-

Reagent Preparation: Prepare a 0.5 M solution of Potassium Trimethylsilanolate (TMSOK) in dry THF.

-

Hydrolysis: Add the TMSOK solution (5.0 eq) to the resin.

-

Incubation: Agitate at room temperature for 2–4 hours.

-

Monitoring: Remove a few beads, wash, and analyze by IR microspectroscopy (disappearance of ester carbonyl ~1720 cm⁻¹ and appearance of carboxylate) or perform a mini-cleavage and LC-MS.

-

-

Wash & Neutralize: Wash with THF (3x). Wash with 5% acetic acid in DCM (2x) to protonate the carboxylate to the free acid (COOH). Wash with DCM (3x).

Protocol C: Elongation & Cleavage

Objective: Couple the payload and release the final construct.

-

Coupling: React the revealed carboxylic acid with your target amine/scaffold using standard HATU/DIPEA conditions in DMF.

-

Cleavage (Acidolysis):

-

Prepare a solution of 1% TFA in DCM (v/v).

-

Treat the resin for 2 minutes x 5 cycles. Filter the cleavage cocktail into a flask containing pyridine (to neutralize TFA immediately if the product is acid-sensitive) or directly into a collection vessel.

-

Note: 1% TFA cleaves the sterically sensitive Trityl-Amine bond, releasing the molecule. The ester/amide bonds formed during synthesis remain intact.

-

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical "Switch" step using TMSOK.

Caption: Workflow for utilizing Methyl 4-(2-aminoethoxy)benzoate as a spacer on 2-CTC resin, featuring the critical anhydrous hydrolysis step.

Quantitative Data Summary

| Parameter | Standard Condition | Optimized Condition (Recommended) | Impact |

| Solvent (Loading) | DMF | DCM | DCM swells 2-CTC resin 2x better than DMF, increasing loading efficiency. |

| Base (Loading) | Pyridine | DIPEA | DIPEA is non-nucleophilic and prevents premature cleavage of the trityl linker. |

| Hydrolysis Reagent | LiOH / MeOH / H₂O | TMSOK / THF | TMSOK prevents resin collapse and accelerates reaction by >10x compared to aqueous LiOH. |

| Cleavage Cocktail | 95% TFA | 1% TFA in DCM | 1% TFA allows selective release from resin without deprotecting side chains (e.g., Boc, tBu). |

References

-

Biosynth. "Methyl 4-(2-aminoethoxy)benzoate hydrochloride | 210113-85-2."[1][2][3] Biosynth Catalog. Accessed October 2023. Link

- Laganis, E. D., & Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2 and HO-." Tetrahedron Letters, 25(51), 5831-5834, 1984. (Establishes TMSOK as the gold standard for anhydrous ester hydrolysis).

- Barlos, K., et al. "2-Chlorotrityl chloride resin." International Journal of Peptide and Protein Research, 37, 513-520, 1991.

-

Accela Chem. "Product Information: Methyl 4-(2-aminoethoxy)benzoate." Accela Chem Catalog. Accessed October 2023. Link

-

Sigma-Aldrich. "Fmoc Resin Cleavage and Deprotection." Technical Guides. Link

Sources

- 1. SY191611,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 19800-01-2,7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Application Notes & Protocols: The Strategic Use of Methyl 4-(2-aminoethoxy)benzoate in the Synthesis of Advanced Kinase Inhibitors

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy.[2] This guide provides an in-depth technical overview of Methyl 4-(2-aminoethoxy)benzoate , a highly versatile and strategically important building block in the synthesis of next-generation kinase inhibitors. We will explore its synthesis, physicochemical properties, and its application in constructing complex inhibitor scaffolds, supported by detailed, field-tested protocols and mechanistic insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key intermediate in their discovery programs.

Introduction: The Architectural Value of Methyl 4-(2-aminoethoxy)benzoate

The efficacy of a kinase inhibitor is profoundly influenced by its ability to form specific, high-affinity interactions within the ATP-binding pocket of the target kinase. The molecular architecture of the inhibitor is therefore paramount. Methyl 4-(2-aminoethoxy)benzoate offers a unique combination of structural features that medicinal chemists can exploit:

-

A Nucleophilic Primary Amine: The terminal amino group serves as a primary reactive handle for introducing the core pharmacophore, often through reactions like sulfonamide formation, amidation, or reductive amination.

-

A Flexible Ethoxy Linker: The two-carbon ether chain provides optimal spacing and conformational flexibility, allowing the molecule to adopt favorable geometries within the kinase binding site. This linker is frequently observed in potent inhibitors where it bridges a hinge-binding motif to a solvent-exposed region.[3]

-

A Modifiable Benzoate Tail: The methyl ester provides a second, orthogonal reactive site. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other fragments to extend the molecule, enhance solubility, or introduce new binding interactions.

These features make it an ideal starting point for synthesizing a diverse array of inhibitor scaffolds, including those targeting critical cancer-related kinases like the Aurora kinase family.[3]

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful synthesis.

| Property | Value | Source |

| IUPAC Name | Methyl 4-(2-aminoethoxy)benzoate | - |

| CAS Number | 164650-36-8 (as HCl salt) | [4] |

| Molecular Formula | C₁₀H₁₃NO₃ | - |

| Molecular Weight | 195.22 g/mol | [4] |

| Appearance | Off-white to white solid | - |

| Solubility | Soluble in Methanol, DMSO, DMF | - |

Synthesis of the Core Building Block: Methyl 4-(2-aminoethoxy)benzoate

The most reliable and scalable synthesis of this intermediate involves a two-step process: a Williamson ether synthesis to construct the ether linkage, followed by the deprotection of the amine. This approach prevents the nucleophilic amine from interfering with the etherification step.

Synthetic Workflow Diagram

Caption: Two-step synthesis of Methyl 4-(2-aminoethoxy)benzoate.

Protocol 1: Synthesis of Methyl 4-(2-aminoethoxy)benzoate Hydrochloride

This protocol details the synthesis starting from commercially available materials. The final product is isolated as the hydrochloride salt, which improves stability and handling.

Materials & Reagents

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Methyl 4-hydroxybenzoate | 152.15 | 10.0 g | 65.7 | 1.0 |

| 2-(Boc-amino)ethyl bromide | 224.08 | 16.2 g | 72.3 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 18.2 g | 131.5 | 2.0 |

| N,N-Dimethylformamide (DMF) | - | 150 mL | - | - |

| 4M HCl in Dioxane | - | 80 mL | 320 | ~5.0 |

| Ethyl Acetate (EtOAc) | - | ~500 mL | - | - |

| Diethyl Ether (Et₂O) | - | ~200 mL | - | - |

Step-by-Step Procedure:

Part A: Williamson Ether Synthesis

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol), Potassium Carbonate (18.2 g, 131.5 mmol), and DMF (150 mL).

-

Rationale: Potassium carbonate is a mild inorganic base sufficient to deprotonate the phenolic hydroxyl group. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the reaction rate without interfering. Using two equivalents of base ensures complete deprotonation.

-

Reaction: Add 2-(Boc-amino)ethyl bromide (16.2 g, 72.3 mmol) to the stirring suspension. Heat the reaction mixture to 80 °C and maintain for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase until the starting phenol spot has been consumed.

-

Workup: Cool the reaction to room temperature. Pour the mixture into 1 L of ice-cold water and stir for 30 minutes. A white precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL) and then with a small amount of cold diethyl ether to aid in drying. Dry the solid under high vacuum to yield Methyl 4-(2-(Boc-amino)ethoxy)benzoate.

-

Expected Yield: 18.5 - 20.0 g (90-97%).

-

Characterization: The intermediate should be a white solid. ¹H NMR and MS should confirm the structure.

-

Part B: Boc Deprotection

-

Setup: Suspend the dried intermediate from Part A in Ethyl Acetate (100 mL) in a 250 mL flask with stirring.

-

Reaction: Slowly add 4M HCl in Dioxane (80 mL) to the suspension at room temperature. The solid will dissolve, and a new precipitate may form over time. Stir for 4 hours.

-

Rationale: A strong acid like HCl is required to cleave the tert-butyloxycarbonyl (Boc) protecting group. The dioxane solution is a convenient, anhydrous source of HCl, preventing potential hydrolysis of the methyl ester.

-

Isolation: A thick white precipitate of the hydrochloride salt will form. Add diethyl ether (150 mL) to the flask to ensure complete precipitation.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake with copious amounts of diethyl ether (2 x 100 mL) to remove any organic impurities and residual dioxane.

-

Drying: Dry the product under high vacuum at 40 °C for 8 hours to yield Methyl 4-(2-aminoethoxy)benzoate hydrochloride as a white crystalline solid.

Expected Results

| Parameter | Expected Outcome |

| Final Yield | 13.5 - 14.8 g (88-96% over two steps) |

| ¹H NMR (DMSO-d₆) | δ ~8.1 (br s, 3H, NH₃⁺), 7.95 (d, 2H), 7.10 (d, 2H), 4.25 (t, 2H), 3.85 (s, 3H), 3.25 (m, 2H) |

| Mass Spec (ESI+) | m/z = 196.1 [M+H]⁺ (for free base) |

| Purity (HPLC) | >98% |

Application: Multi-Step Synthesis of a Kinase Inhibitor Scaffold

To illustrate the utility of our building block, we will construct a core scaffold common in many kinase inhibitors: a substituted N-phenylbenzenesulfonamide. This involves two key transformations: sulfonamide bond formation and subsequent saponification/amide coupling.

Workflow for Inhibitor Scaffold Synthesis

Caption: Multi-step synthesis of a final inhibitor scaffold.

Protocol 2: Sulfonamide Formation

This protocol demonstrates the reaction of the primary amine with an electrophilic sulfonyl chloride.

Materials & Reagents

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Methyl 4-(2-aminoethoxy)benzoate HCl | 231.68 | 5.0 g | 21.6 | 1.0 |

| Triethylamine (TEA) | 101.19 | 3.3 g (4.5 mL) | 32.4 | 1.5 |

| 4-Methylbenzene-1-sulfonyl chloride | 190.65 | 4.5 g | 23.7 | 1.1 |

| Pyridine | 79.10 | 3.4 g (3.5 mL) | 43.2 | 2.0 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

Step-by-Step Procedure:

-

Free Base Generation: Suspend Methyl 4-(2-aminoethoxy)benzoate HCl (5.0 g, 21.6 mmol) in DCM (100 mL). Add triethylamine (4.5 mL, 32.4 mmol) and stir for 20 minutes at room temperature to generate the free amine in situ.

-

Rationale: The starting material is an HCl salt. A non-nucleophilic base like TEA is required to neutralize the salt and liberate the primary amine for the subsequent reaction. An excess ensures complete neutralization.

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add pyridine (3.5 mL, 43.2 mmol), followed by the portion-wise addition of 4-methylbenzene-1-sulfonyl chloride (4.5 g, 23.7 mmol) over 10 minutes.

-

Rationale: Pyridine acts as both a nucleophilic catalyst and an acid scavenger for the HCl generated during the reaction.[5][6] Adding the sulfonyl chloride slowly at 0 °C helps control the exotherm and prevents potential side reactions.

-

Completion: Allow the reaction to warm to room temperature and stir for 6 hours. Monitor by TLC (1:1 Hexanes:EtOAc) for the disappearance of the amine.

-